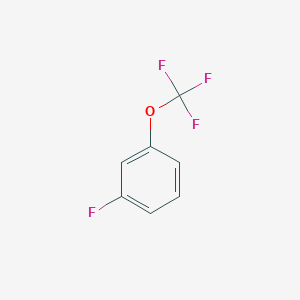

3-(Trifluoromethoxy)fluorobenzene

Descripción

Significance of Fluorine and Fluorinated Moieties in Modern Organic Chemistry and Materials Science

The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, make it a powerful tool for molecular design. nih.govsigmaaldrich.com These characteristics are leveraged to enhance the performance of a vast array of products, from life-saving pharmaceuticals to high-performance polymers. nih.gov

The introduction of fluorine can profoundly alter a molecule's properties. For instance, fluorination can increase thermal stability, enhance chemical resistance, and modify electronic properties, making fluorinated compounds suitable for demanding applications in aerospace, electronics, and energy storage. nih.govsigmaaldrich.com In the realm of medicinal chemistry, the strategic placement of fluorine atoms can improve a drug's metabolic stability, membrane permeability, and binding affinity to its target protein. matrixscientific.comwikipedia.org This is because the carbon-fluorine bond is more stable than a carbon-hydrogen bond, and fluorine's high electronegativity can influence the acidity and basicity of nearby functional groups. chemnet.com

| Property | Impact of Fluorination |

| Metabolic Stability | Increased due to the strength of the C-F bond. matrixscientific.com |

| Lipophilicity | Can be modulated to optimize absorption and distribution. chemnet.com |

| Binding Affinity | Can be enhanced through favorable interactions with protein targets. chemicalbook.com |

| pKa | Can be altered due to fluorine's strong electron-withdrawing nature. chemnet.com |

The past decade has seen remarkable progress in the methods for introducing fluorine and fluorinated groups into organic molecules. Historically challenging transformations are now more accessible through the development of novel and safer fluorinating reagents. patsnap.com These advancements include new electrophilic and nucleophilic fluorinating agents, as well as the emergence of photoredox and electrochemical methods for fluorination. patsnap.com These modern techniques offer greater control and selectivity, enabling the synthesis of complex fluorinated molecules that were previously difficult to obtain. beilstein-journals.org

The Trifluoromethoxy (OCF3) Group: A Unique Fluorinated Substituent

Among the various fluorinated moieties, the trifluoromethoxy (OCF3) group has garnered significant attention for its distinctive combination of properties. dtic.mil It is often considered a "super-halogen" due to its strong electron-withdrawing nature and high lipophilicity. nist.gov

The trifluoromethoxy group is characterized by its strong electron-withdrawing inductive effect, which is even greater than that of the trifluoromethyl (CF3) group. This is a consequence of the high electronegativity of the three fluorine atoms. Sterically, the OCF3 group is bulkier than a fluorine atom but is considered to have a manageable size for incorporation into drug-like molecules. A key feature is the preferred orthogonal conformation of the O-CF3 bond relative to the plane of an attached aromatic ring, which arises from hyperconjugation between the oxygen lone pairs and the C-F σ* orbitals, as well as steric repulsion.

| Parameter | Trifluoromethoxy (OCF3) Group |

| Electronic Effect | Strongly electron-withdrawing. |

| Lipophilicity (Hansch π parameter) | +1.04. |

| Conformation on Aromatic Ring | Prefers an orthogonal orientation. dtic.mil |

The orthogonal orientation of the trifluoromethoxy group minimizes π-donation from the oxygen atom to the aromatic ring, a stark contrast to the methoxy (B1213986) (OCH3) group which is a strong π-donor. This conformational preference significantly influences the electronic properties of the aromatic system, rendering the OCF3 group a net electron-withdrawing substituent. This unique electronic profile can direct the reactivity of the aromatic ring in chemical transformations and modulate the binding of the molecule to biological targets. The high lipophilicity of the OCF3 group is also a critical factor in medicinal chemistry, as it can enhance a molecule's ability to cross cell membranes.

Contextualization of 3-(Trifluoromethoxy)fluorobenzene within Fluorinated Aromatic Systems

The compound this compound serves as a specific example within the broader class of fluorinated aromatics. Its structure, featuring both a fluorine atom and a trifluoromethoxy group on a benzene (B151609) ring, presents a fascinating case for studying the combined electronic and steric effects of these two important fluorine-containing substituents.

Properties of this compound: sigmaaldrich.comchemicalbook.com

| Property | Value |

| CAS Number | 1077-01-6 |

| Molecular Formula | C7H4F4O |

| Molecular Weight | 180.1 g/mol |

| Boiling Point | 78-80 °C |

| Density | 1.33 g/cm³ |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-fluoro-3-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F4O/c8-5-2-1-3-6(4-5)12-7(9,10)11/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUKDFDQPJWJEDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20380452 | |

| Record name | 3-(Trifluoromethoxy)fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1077-01-6 | |

| Record name | 3-(Trifluoromethoxy)fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Fluoro-3-(trifluoromethoxy)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Reaction Mechanisms and Reactivity of 3 Trifluoromethoxy Fluorobenzene

Mechanistic Investigations of Substitution Reactions

Substitution reactions on the benzene (B151609) ring of 3-(trifluoromethoxy)fluorobenzene can proceed via two primary pathways: electrophilic aromatic substitution (EAS) and nucleophilic aromatic substitution (SNAr). The preferred pathway and the resulting regiochemistry are determined by the nature of the attacking species and the combined electronic influence of the substituents.

In EAS, an electrophile attacks the electron-rich aromatic ring. The substituents on the ring play a crucial role in modulating the ring's nucleophilicity and directing the incoming electrophile to a specific position.

Both the trifluoromethoxy (-OCF₃) and fluoro (-F) groups are deactivating, meaning they make the aromatic ring less reactive towards electrophiles compared to benzene. vaia.com This deactivation stems from their strong electron-withdrawing inductive effects, a result of the high electronegativity of the fluorine atoms. vaia.comreddit.com

However, both substituents also possess lone pairs of electrons on the atom directly attached to the ring (oxygen and fluorine, respectively), which can be donated to the ring through resonance. This resonance effect opposes the inductive effect and tends to direct incoming electrophiles to the ortho and para positions. pressbooks.publibretexts.org For the fluoro substituent, this resonance donation is relatively weak but can still influence reactivity. researchgate.netstackexchange.com The trifluoromethoxy group is also considered a para-directing substituent due to the repulsion between the lone-pair electrons of the fluorine atoms and the arene π electrons, which increases electron density at the para position. researchgate.netnih.gov

In this compound, the directing effects of the two groups must be considered in concert. The fluoro group at position 1 directs incoming electrophiles to its ortho (positions 2 and 6) and para (position 4) positions. The trifluoromethoxy group at position 3 directs to its ortho (positions 2 and 4) and para (position 6) positions. Therefore, positions 2, 4, and 6 are all electronically favored for electrophilic attack.

The regioselectivity of the reaction—which of the activated positions (2, 4, or 6) is most favored—depends on a subtle balance of steric and electronic factors. While electronic effects activate positions 2, 4, and 6, steric hindrance from the relatively bulky trifluoromethoxy group might disfavor attack at the adjacent position 2. Computational methods, such as calculating proton affinities, can help predict the most likely site of electrophilic attack. nih.gov

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Position | Directing Influence from -F (at C1) | Directing Influence from -OCF₃ (at C3) | Combined Electronic Favorability |

| 2 | ortho | ortho | High |

| 4 | para | ortho | High |

| 5 | meta | meta | Low |

| 6 | ortho | para | High |

Note: This table provides a qualitative prediction based on general directing effects. Actual product distribution can be influenced by specific reaction conditions and the nature of the electrophile.

The directing effects of the substituents can be rationalized by examining the stability of the carbocation intermediate (arenium ion) formed during the EAS mechanism. libretexts.org When the electrophile attacks at the ortho or para position relative to a substituent with a lone pair, a resonance structure can be drawn where the positive charge is delocalized onto that substituent, providing significant stabilization. libretexts.orgyoutube.comlibretexts.org

For an attack at the meta position, no such resonance stabilization from the substituent is possible. youtube.com Therefore, the transition states leading to ortho and para products are lower in energy, and these products are formed preferentially. libretexts.org In the case of this compound, attack at positions 2, 4, and 6 allows for resonance stabilization from either the fluoro or the trifluoromethoxy group, or both, making these the favored pathways.

In contrast to EAS, SNAr involves the attack of a nucleophile on an electron-deficient aromatic ring, leading to the displacement of a leaving group. wikipedia.org

For an SNAr reaction to occur, the aromatic ring must be activated by strongly electron-withdrawing groups, and there must be a good leaving group. wikipedia.orgmasterorganicchemistry.com The trifluoromethoxy group is a strong electron-withdrawing group, which helps to activate the benzene ring of this compound towards nucleophilic attack. beilstein-journals.org

The C-F bond is typically very strong and not easily broken, making fluoride (B91410) a poor leaving group in many contexts. researchgate.net However, in the context of SNAr, the high electronegativity of fluorine makes the carbon atom it is attached to highly electrophilic and thus susceptible to nucleophilic attack. masterorganicchemistry.comvt.edu The rate-determining step in SNAr is often the initial attack of the nucleophile to form a negatively charged intermediate (a Meisenheimer complex), not the breaking of the carbon-halogen bond. masterorganicchemistry.com Consequently, the highly electronegative fluorine atom activates the ring for attack more effectively than other halogens, often making fluoroarenes more reactive in SNAr than their chloro or bromo counterparts. masterorganicchemistry.com

Recent research has also explored concerted SNAr mechanisms, where the bond-making and bond-breaking occur in a single transition state, particularly for substrates with good leaving groups and less stabilizing electron-withdrawing groups. researchgate.net The presence of the trifluoromethoxy group on this compound would strongly favor the stepwise mechanism by stabilizing the intermediate Meisenheimer complex.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Role of Electron-Withdrawing Groups in SNAr

Nucleophilic aromatic substitution (SNAr) is a critical reaction pathway for aryl halides. The reactivity of these compounds is significantly influenced by the presence of electron-withdrawing groups (EWGs) on the aromatic ring. numberanalytics.comwikipedia.org These groups play a pivotal role in stabilizing the negatively charged intermediate, known as the Meisenheimer complex, which is formed during the reaction. numberanalytics.commasterorganicchemistry.comlibretexts.org The stabilization of this intermediate lowers the activation energy of the reaction, thereby increasing the reaction rate. masterorganicchemistry.com

In the context of this compound, both the trifluoromethoxy (-OCF3) group and the fluorine atom act as electron-withdrawing substituents. The -OCF3 group, in particular, is a potent EWG due to the high electronegativity of the fluorine atoms. This strong inductive effect withdraws electron density from the aromatic ring, making it more susceptible to nucleophilic attack. nih.gov The fluorine atom also contributes to this effect, albeit to a lesser extent.

The position of these EWGs relative to the leaving group (in this case, the other fluorine atom) is crucial. For SNAr reactions to be favorable, the EWGs must be located at positions ortho or para to the site of nucleophilic attack. wikipedia.orgmasterorganicchemistry.com This positioning allows for effective delocalization and stabilization of the negative charge in the Meisenheimer complex through resonance. wikipedia.orgmasterorganicchemistry.com In this compound, the -OCF3 group is meta to the fluorine atom, which is a less favorable position for resonance stabilization compared to ortho or para positions. However, the cumulative inductive effect of both the -OCF3 group and the fluorine atom still significantly activates the ring towards nucleophilic substitution compared to unsubstituted fluorobenzene.

The strength of the EWG directly correlates with the rate of reaction. masterorganicchemistry.com For instance, the presence of a nitro group (-NO2), a very strong EWG, dramatically accelerates SNAr reactions. numberanalytics.com While the -OCF3 group is a strong EWG, its activating effect is generally considered to be less than that of a nitro group.

| Substituent | Electronic Effect | Impact on SNAr Reactivity |

|---|---|---|

| -NO2 | Strongly electron-withdrawing | Strongly activating |

| -CN | Strongly electron-withdrawing | Strongly activating |

| -C(O)R | Moderately electron-withdrawing | Moderately activating |

| -CF3 | Strongly electron-withdrawing | Strongly activating |

| -OCF3 | Strongly electron-withdrawing (inductive) | Activating |

| -F, -Cl, -Br, -I | Inductively electron-withdrawing | Weakly activating |

Meisenheimer Complex Formation and Concerted Pathways in SNAr

The classical mechanism for SNAr reactions proceeds through a two-step addition-elimination pathway involving the formation of a distinct intermediate known as a Meisenheimer complex. libretexts.orgwikipedia.orgnih.gov This complex is a resonance-stabilized, negatively charged species formed when the nucleophile attacks the aromatic ring, temporarily disrupting its aromaticity. wikipedia.orglibretexts.org The stability of this intermediate is a key factor in determining the feasibility and rate of the SNAr reaction. masterorganicchemistry.com For a compound like this compound, the attack of a nucleophile at the carbon bearing the fluorine atom would lead to a Meisenheimer complex where the negative charge is delocalized across the ring and stabilized by the inductive effects of both the fluorine and trifluoromethoxy groups.

However, recent research has brought to light that not all SNAr reactions proceed through a discrete Meisenheimer intermediate. nih.govbris.ac.uk An alternative, concerted SNAr (cSNAr) mechanism has been proposed and computationally supported for certain substrates and reaction conditions. strath.ac.uknih.gov In a concerted pathway, the bond formation with the incoming nucleophile and the bond breaking with the leaving group occur in a single transition state, without the formation of a stable intermediate. nih.govresearchgate.net

The choice between a stepwise (via Meisenheimer complex) and a concerted pathway is influenced by several factors, including the nature of the aromatic system, the leaving group, the nucleophile, and the solvent. strath.ac.uk Generally, a stepwise mechanism is favored in systems with strong electron-withdrawing groups that can effectively stabilize the Meisenheimer complex. nih.gov Conversely, a concerted mechanism is more likely in less activated or even electron-rich aromatic systems. strath.ac.uknih.gov

Recent studies suggest that Meisenheimer complexes may only be definitive intermediates in reactions of arenes containing potent activating groups like nitro groups and with poor leaving groups such as fluoride. bris.ac.uk For other systems, a concerted pathway may be more common. nih.gov Given the moderate activation of this compound by the meta-disposed -OCF3 group, it is plausible that its SNAr reactions could exist at the boundary between the stepwise and concerted mechanisms, depending on the specific nucleophile and reaction conditions employed.

| Characteristic | Stepwise SNAr (via Meisenheimer Complex) | Concerted SNAr (cSNAr) |

|---|---|---|

| Intermediate | Discrete, negatively charged Meisenheimer complex | No stable intermediate, proceeds through a single transition state |

| Rate-Determining Step | Formation of the Meisenheimer complex | The single concerted step |

| Favored by | Strong electron-withdrawing groups (e.g., -NO2) | Less activated or electron-rich aromatic systems |

| Aromaticity | Temporarily lost in the intermediate | Maintained to a greater extent in the transition state |

Radical Reactions and Trifluoromethylation Mechanisms

Beyond nucleophilic substitution, fluorinated aromatic compounds can participate in radical reactions. The trifluoromethyl (-CF3) group, while not present in this compound, is a key functional group in many pharmaceuticals and agrochemicals, and its introduction often involves radical pathways. chemrxiv.orgrsc.org Radical trifluoromethylation of aromatic compounds is a significant area of research. chemrxiv.org

Radical reactions involving polyfluoroarenes can proceed through several stabilization pathways for the intermediate radical σ-complexes, including defluorination, dimerization, and recombination. fluorine1.ru The interaction of hexafluorobenzene (B1203771) with radicals like the trifluoromethyl radical (•CF3) leads to the formation of σ-complex dimers. fluorine1.ru

The trifluoromethoxy (-OCF3) group itself can be introduced via radical mechanisms. researchgate.net For instance, the homolytic cleavage of the N-OCF3 bond in reagents like 1-trifluoromethoxybenzimidazole can generate the •OCF3 radical. researchgate.net Another approach involves the use of bis(trifluoromethyl)peroxide (BTMP, CF3OOCF3) as a source of trifluoromethoxyl radicals under photoredox or TEMPO catalysis. nih.gov These methods allow for the direct C-H trifluoromethoxylation of (hetero)arenes. nih.gov

While direct radical reactions on this compound are not extensively documented in the provided context, the principles of radical aromatic substitution suggest that it could react with various radical species. The high reactivity of radicals like •CF3 often leads to a mixture of regioisomers, making regioselectivity a significant challenge in the radical functionalization of aromatic compounds. chemrxiv.org

Cross-Coupling Reactions Involving Fluorinated Aromatic Systems

Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they have been successfully applied to fluorinated aromatic systems.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are cornerstones of modern organic synthesis. worktribe.commdpi.comyoutube.com These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate. researchgate.net In the context of fluorinated aromatics, these reactions provide a versatile means to introduce new substituents onto the ring.

For a substrate like this compound, a palladium-catalyzed cross-coupling reaction would likely involve the activation of the C-F bond. While C-F bonds are generally strong and less reactive than other carbon-halogen bonds, their activation by transition metal catalysts is an active area of research. worktribe.comrsc.org Palladium catalysts have been shown to be effective in promoting the cross-coupling of aryl fluorides, particularly those activated by electron-withdrawing groups. researchgate.netrsc.org

For instance, palladium-catalyzed Suzuki-Miyaura coupling of highly fluorinated nitrobenzene (B124822) derivatives has been demonstrated, where arylation occurs ortho to the activating nitro group. researchgate.net Similarly, palladium-catalyzed Sonogashira-type cross-coupling reactions involving C-F activation have been reported for fluoroaromatic systems. worktribe.com The mechanism of these reactions often involves an oxidative addition of the palladium(0) catalyst to the C-F bond, followed by transmetalation with the coupling partner and subsequent reductive elimination to afford the product and regenerate the catalyst. youtube.comresearchgate.net

| Reaction | Coupling Partners | Typical Catalyst System | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl Halide + Organoboron Compound | Pd(0) complex, Base | C-C |

| Heck | Aryl/Vinyl Halide + Alkene | Pd(0) complex, Base | C-C |

| Sonogashira | Aryl/Vinyl Halide + Terminal Alkyne | Pd(0) complex, Cu(I) co-catalyst, Base | C-C (sp2-sp) |

| Buchwald-Hartwig | Aryl/Vinyl Halide + Amine/Alcohol | Pd(0) complex, Base | C-N, C-O |

C-F Bond Activation in Cross-Coupling Methodologies

The activation of the strong carbon-fluorine (C-F) bond is a significant challenge in synthetic chemistry. rsc.orgnih.gov However, the development of catalytic systems capable of cleaving this bond has opened up new avenues for the functionalization of fluorinated organic molecules. Transition metal complexes, particularly those of nickel and palladium, have shown promise in this area. rsc.orgmdpi.com

The mechanism of C-F bond activation can vary. In some cases, it is believed to proceed through an SNAr-type pathway, where the metal catalyst acts as a nucleophile. worktribe.com In other instances, oxidative addition of the metal to the C-F bond is the key step. The presence of electron-withdrawing groups on the aromatic ring can facilitate C-F bond activation by making the carbon atom more electrophilic and thus more susceptible to attack by the metal catalyst. worktribe.com

Nickel-catalyzed cross-coupling reactions have also been employed for C-F bond activation. For example, nickel complexes have been used in the Suzuki coupling of perfluoroheteroaromatic derivatives. worktribe.com Furthermore, nickel-catalyzed coupling of fluoro-aromatics with oxazoles has been developed, proceeding through a proposed C-F/C-H metathesis coupling reaction. mdpi.com

Transition Metal-Free Cross-Coupling Approaches

While transition metal-catalyzed reactions are highly effective, the development of transition metal-free cross-coupling methods is of great interest due to the potential for reduced cost and toxicity. Several strategies have emerged for the cross-coupling of fluorinated aromatic compounds without the need for a transition metal catalyst. nih.govacs.org

One such approach involves a fluoride-promoted, stepwise nucleophilic aromatic substitution (SNAr) of polyfluorinated arenes with masked aryl nucleophiles. nih.gov These reactions can proceed at room temperature and offer good functional group tolerance. nih.gov The mechanism involves the in situ generation of an aryl nucleophile, which then undergoes an SNAr reaction with the electron-deficient fluorinated arene. nih.gov

Other transition-metal-free methods include homolytic aromatic substitution (HAS) type radical reactions, hypervalent iodine- and DDQ-promoted oxidative coupling reactions, and photochemical coupling reactions. acs.org Additionally, the use of solvated electrons generated from lithium and sonication has been reported for the amination of aryl halides, including aryl fluorides, via a proposed radical-nucleophilic substitution (SRN1) mechanism. nih.gov These methods provide valuable alternatives to traditional transition metal-catalyzed cross-coupling reactions for the modification of fluorinated aromatic systems.

Structure-Reactivity Relationships in Trifluoromethoxy- and Fluoro-Substituted Aromatics

The reactivity of an aromatic ring is profoundly influenced by the electronic and steric properties of its substituents. In this compound, the interplay between the fluoro and trifluoromethoxy groups dictates the molecule's behavior in chemical reactions, particularly electrophilic aromatic substitution (EAS). Understanding this relationship requires an analysis of the individual contributions of each substituent and their combined effect based on their meta orientation.

The reactivity of substituted benzenes in electrophilic aromatic substitution is governed by the ability of the substituent to either donate or withdraw electron density from the aromatic π-system. Electron-donating groups (EDGs) increase the ring's nucleophilicity, thus activating it towards electrophilic attack and accelerating the reaction rate compared to benzene. Conversely, electron-withdrawing groups (EWGs) decrease the ring's electron density, deactivating it and slowing the reaction. libretexts.orgmasterorganicchemistry.com These effects are transmitted via two primary mechanisms: the inductive effect (I) and the resonance effect (M).

The Fluoro Substituent: An Anomaly

The fluorine atom is a unique substituent in the context of electrophilic aromatic substitution. It is the most electronegative element, and as such, it exerts a powerful electron-withdrawing inductive effect (-I), which deactivates the aromatic ring by pulling electron density through the sigma bond. libretexts.org However, fluorine also possesses lone pairs of electrons in 2p orbitals that can be donated into the aromatic π-system via resonance (+M effect). researchgate.netresearchgate.net

The Trifluoromethoxy Substituent: A Potent Deactivator

The trifluoromethoxy (-OCF₃) group is one of the most strongly electron-withdrawing substituents. The presence of three highly electronegative fluorine atoms on the methyl group creates a powerful inductive pull (-I effect) that is transmitted through the oxygen atom to the aromatic ring. researchgate.net This effect significantly reduces the electron-donating capacity of the oxygen lone pairs through resonance. researchgate.net While the oxygen atom can theoretically participate in π-donation, this effect is severely diminished by the strong polarization of electrons towards the trifluoromethyl group. researchgate.net

This potent deactivation makes aromatic rings bearing a trifluoromethoxy group much less reactive towards electrophiles than benzene. libretexts.org The strong electron withdrawal primarily affects the ortho and para positions, making the meta position the least deactivated and, therefore, the site of electrophilic attack. Thus, the trifluoromethoxy group is considered a strongly deactivating and meta-directing group.

Combined Effects in this compound

Fluoro group (at C1): An ortho, para-director. It directs incoming electrophiles to positions 2, 4, and 6.

Trifluoromethoxy group (at C3): A meta-director. It directs incoming electrophiles to positions 5 and, relative to itself, position 1 (which is already substituted).

The positions activated by the fluoro group (positions 2, 4, 6) and the positions favored by the trifluoromethoxy group (position 5) are different. When directing groups are in conflict, the final substitution pattern is determined by the sum of their effects. Both groups strongly deactivate the positions ortho and para to themselves.

The -F group deactivates C1, C3, and C5 via induction but activates C2, C4, and C6 via resonance.

The -OCF₃ group strongly deactivates C2, C4, and C6 via induction.

Therefore, an incoming electrophile will preferentially attack the positions that are least deactivated. In this case, positions 4 and 6 are strongly directed by the ortho, para-directing fluoro group but are also strongly deactivated by the inductive effect of the meta-positioned -OCF₃ group. Position 2 is ortho to the fluoro group but also ortho to the strongly deactivating -OCF₃ group, making it highly deactivated. Position 5 is meta to the fluoro group (less deactivated) and meta to the -OCF₃ group (most favorable position). This suggests that electrophilic attack is most likely to occur at positions 4 and 6, influenced primarily by the directing effect of the fluorine atom, although the reaction would be very slow due to the powerful deactivating nature of both groups. Computational studies on the conformational structure of m-fluoro(trifluoromethoxy)benzene indicate it exists as a mixture of conformers, which can also influence reactivity. researchgate.net

Quantitative Structure-Reactivity Relationships: Hammett Constants

The electronic influence of substituents can be quantified using Hammett substituent constants (σ). These constants are derived from the dissociation of substituted benzoic acids in water. utexas.edudalalinstitute.com A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group. utexas.edu The table below presents the Hammett constants for relevant substituents.

| Substituent | σ_meta (σ_m) | σ_para (σ_p) |

| -H | 0.00 | 0.00 |

| -F | 0.34 | 0.06 |

| -Cl | 0.37 | 0.23 |

| -Br | 0.39 | 0.23 |

| -CH₃ | -0.07 | -0.17 |

| -CF₃ | 0.43 | 0.54 |

| -OCH₃ | 0.12 | -0.27 |

| -OCF₃ | 0.35 | 0.35 |

| -NO₂ | 0.71 | 0.78 |

| Data sourced from multiple references, including researchgate.netwikipedia.orgviu.ca. Values can vary slightly between sources. |

The data clearly illustrates the strong electron-withdrawing nature of the fluoro and trifluoromethoxy groups.

Fluorine (-F): Has a strongly positive σ_m value (0.34), reflecting its powerful inductive withdrawal at the meta position. The σ_p value (0.06) is much smaller and only slightly positive, demonstrating that the electron-donating resonance effect (+M) at the para position nearly cancels out the strong inductive (-I) effect.

Trifluoromethoxy (-OCF₃): Has a high positive σ value for both meta (0.35) and para (0.35) positions. This indicates it is a potent electron-withdrawing group at both positions, with its resonance donation being minimal compared to its inductive effect.

Trifluoromethyl (-CF₃): For comparison, the -CF₃ group is also strongly withdrawing, with a particularly high σ_p value (0.54), making it one of the strongest deactivators. wikipedia.org

These constants reinforce the qualitative analysis. The presence of two substituents with positive Hammett constants, -F and -OCF₃, on the same aromatic ring, as in this compound, results in a significantly electron-deficient and unreactive system towards electrophilic attack.

Advanced Spectroscopic and Computational Analyses

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

A combination of advanced spectroscopic methods is essential to fully characterize the structure of 3-(Trifluoromethoxy)fluorobenzene, with each technique providing unique insights into its molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Fluorine-Containing Compounds

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of fluorine-containing compounds like this compound. Both ¹H and ¹⁹F NMR provide critical data on the chemical environment of the respective nuclei.

¹⁹F NMR Spectroscopy: Due to its high receptivity and the wide range of chemical shifts, ¹⁹F NMR is particularly informative for fluorinated compounds. wikipedia.org The trifluoromethoxy group (-OCF₃) typically exhibits a sharp singlet in the ¹⁹F NMR spectrum. For trifluoromethoxybenzene, this signal appears in a specific region of the spectrum. spectrabase.com The chemical shift is influenced by the electronic effects of the substituents on the aromatic ring. azom.com Long-range couplings between the fluorine nuclei of the trifluoromethoxy group and the fluorine atom on the benzene (B151609) ring, as well as with protons, can provide additional structural information, although these are often small and may not be resolved on lower field instruments. wikipedia.orgresearchgate.net

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound reveals signals for the aromatic protons. The chemical shifts and coupling patterns of these protons are influenced by the through-bond and through-space effects of both the trifluoromethoxy group and the fluorine atom. The electron-withdrawing nature of these substituents generally leads to a downfield shift of the proton signals compared to unsubstituted benzene. ucl.ac.uk The coupling constants between adjacent and non-adjacent protons provide information about their relative positions on the benzene ring.

¹³C NMR Spectroscopy: In the ¹³C NMR spectrum, the carbon atoms of the benzene ring and the carbon of the trifluoromethoxy group can be observed. The chemical shifts are indicative of the electronic environment of each carbon atom. The carbon attached to the trifluoromethoxy group and the carbon bonded to the fluorine atom will show characteristic shifts. Furthermore, carbon-fluorine coupling (¹J(C-F), ²J(C-F), etc.) provides valuable structural confirmation. researchgate.net For instance, the carbon of the trifluoromethoxy group will appear as a quartet due to coupling with the three fluorine atoms.

Below is a table summarizing typical NMR data for related compounds.

| Nucleus | Compound | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| ¹⁹F | Trifluoromethoxybenzene | ~ -58 | s | - |

| ¹H | Fluorobenzene | 7.03 - 7.31 | m | - |

| ¹³C | Trifluoromethoxybenzene | Varies | - | - |

| ¹³C | 2-(Trifluoromethoxy)fluorobenzene | Varies | - | - |

Infrared (IR) and UV-Vis Spectroscopy in Fluorinated Aromatic Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information regarding the vibrational modes and electronic transitions within this compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by strong absorption bands corresponding to the C-F and C-O-C stretching vibrations. The trifluoromethoxy group has several characteristic strong absorptions. The aromatic C-H stretching and bending vibrations, as well as the aromatic ring vibrations, are also observable. The positions of these bands can be influenced by the substitution pattern on the benzene ring. For example, the IR spectrum of 3-(Trifluoromethoxy)bromobenzene shows characteristic peaks that can be compared to understand the influence of different substituents. nist.gov Simulated IR spectra of related molecules like 1,3,5-trifluorobenzene (B1201519) show intense bands for C-C stretching. researchgate.net

X-ray Diffraction Studies of Fluorinated Aromatic Structures

X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a specific X-ray crystal structure for this compound was not found in the search results, analysis of related fluorinated aromatic compounds provides valuable insights.

For example, X-ray crystallographic analyses of other molecules containing the trifluoromethoxy group on an aromatic ring have revealed that the -OCF₃ group often adopts a conformation where it is perpendicular to the plane of the phenyl ring. beilstein-journals.org Studies on 1,3,5-trifluorobenzene have detailed its crystal structure, showing specific C-H···F interactions. nih.gov The synthesis and X-ray crystallographic analysis of other complex fluorinated and oxygen-bridged molecules have also been reported, demonstrating the power of this technique in elucidating complex three-dimensional arrangements. rsc.orgresearchgate.net Such studies on analogous compounds suggest that in the solid state, this compound would likely exhibit a well-defined conformation and participate in intermolecular interactions influenced by its fluorine substituents.

Theoretical and Computational Chemistry Approaches

Theoretical and computational methods are indispensable for a deeper understanding of the electronic structure, reactivity, and reaction mechanisms of this compound at the molecular level.

Density Functional Theory (DFT) and Ab Initio Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) and ab initio methods are powerful computational tools used to investigate the electronic properties of molecules. youtube.comaustinpublishinggroup.com These methods can calculate various molecular properties, such as optimized geometries, electronic energies, and orbital distributions.

DFT Calculations: DFT is a widely used method for studying the electronic structure of molecules. psu.eduresearchgate.net For fluorinated benzenes, DFT calculations can predict molecular geometries, vibrational frequencies, and electronic properties that are in good agreement with experimental data. nih.gov For instance, DFT studies on trifluoromethoxybenzene have been used to investigate its conformational preferences and torsional potential around the aryl-O bond. researchgate.net These calculations can elucidate the interplay between the inductive and resonance effects of the trifluoromethoxy group.

Ab Initio Calculations: Ab initio methods, such as Møller-Plesset perturbation theory (MP2), provide a high level of theoretical accuracy. rsc.org These methods have been applied to study the structure and torsional potential of trifluoromethoxybenzene, providing insights into its conformational landscape. researchgate.netresearchgate.net Such calculations are crucial for understanding the intrinsic properties of the molecule in the absence of solvent or crystal packing effects.

The table below presents a conceptual summary of the types of data obtained from these computational methods.

| Computational Method | Property Investigated | Significance for this compound |

| DFT | Optimized Geometry | Predicts bond lengths, bond angles, and dihedral angles. |

| Electronic Structure | Determines HOMO/LUMO energies, and electron density distribution. | |

| Vibrational Frequencies | Simulates IR spectra to aid in experimental peak assignment. | |

| Ab Initio (MP2) | Torsional Potential | Elucidates the rotational barrier and stable conformations of the -OCF₃ group. |

| Interaction Energies | Calculates intermolecular interaction energies in dimers or clusters. rsc.org |

Mechanistic Modeling through Computational Pathways

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions. By modeling potential reaction pathways, it is possible to identify transition states, intermediates, and calculate activation energies, thereby providing a detailed picture of how a reaction proceeds.

For reactions involving compounds like this compound, computational modeling can be used to understand its reactivity in various chemical transformations. For example, in the context of trifluoromethylation reactions, computational analysis has been used to study the mechanism of copper-catalyzed processes. montclair.edu Although a specific study on this compound was not found, the principles can be extended to understand its behavior. For instance, modeling the electrophilic aromatic substitution on this compound would help predict the regioselectivity (i.e., the position of attack of an incoming electrophile) by calculating the energies of the possible intermediates. The trifluoromethoxy group is known to be a deactivating group with a preference for para-substitution, and computational models can quantify this directing effect. beilstein-journals.org

Quantitative Structure-Activity Relationships (QSAR) and Cheminformatics in Fluorinated Compound Design

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach used to establish a mathematical connection between the structural characteristics of a series of compounds and their biological activities. researchgate.netlongdom.org This methodology is fundamental in modern medicinal chemistry and drug discovery, aiming to predict the activity of new or untested molecules, thereby prioritizing synthetic efforts and reducing the time and cost associated with research and development. researchgate.netfiveable.me The core principle of QSAR is that the biological effect of a molecule is directly related to its chemical structure, and by identifying the key structural, physicochemical, and electronic properties that influence this activity, predictive models can be constructed. fiveable.me

The development of a robust QSAR model involves several critical steps. fiveable.me It begins with the selection of a training set, which is a diverse group of molecules with known biological activities. fiveable.me For this set, a wide array of numerical representations of their structural features, known as molecular descriptors, are calculated. fiveable.me These can include physicochemical properties like the partition coefficient (logP) and molecular weight, electronic descriptors such as dipole moment, and steric parameters. fiveable.me Using statistical methods like multiple linear regression (MLR) or machine learning algorithms, a mathematical equation is generated that correlates the descriptors with the observed biological activity. fiveable.me

In the design of fluorinated compounds, QSAR plays a significant role. Fluorine's unique properties, such as high electronegativity and its ability to alter metabolic stability and binding affinity, make it a valuable element in drug design. QSAR studies on fluorinated compounds help to quantify the impact of these properties on a molecule's function. For instance, a QSAR study was conducted on a series of 57 fluorovinyloxyacetamides to predict their herbicidal activity (EC50 values). researchgate.netresearchgate.netelsevierpure.com This study utilized a genetic algorithm (GA) for descriptor selection and MLR for model generation. researchgate.netresearchgate.net The resulting model revealed that descriptors such as the dipole moment, radius of gyration, and logP were crucial in determining the compounds' biological activity. researchgate.netelsevierpure.com Such models, once validated, can be used to predict the activity of novel, unsynthesized analogues, guiding chemists to create more potent compounds. researchgate.net

Table 1: Key Descriptors in a QSAR Study of Fluorovinyloxyacetamides researchgate.netelsevierpure.com

| Descriptor | Role in Biological Activity |

| logP | Influences the compound's distribution and solubility in water, affecting its ability to reach the target site. researchgate.net |

| Radius of Gyration | A measure of the molecule's size and shape, which can affect how it fits into a biological receptor. researchgate.netelsevierpure.com |

| Dipole Moment (Z-axis) | Relates to the electronic properties of the molecule and its potential for polar interactions with a target. researchgate.netelsevierpure.com |

Conformational Analysis of Trifluoromethoxybenzenes

Detailed conformational analysis of trifluoromethoxybenzene derivatives has been performed using a combination of experimental techniques and high-level quantum chemical calculations. A study on 4-fluoro(trifluoromethoxy)benzene, a structural analog of this compound, utilized gas electron diffraction (GED) and matrix isolation infrared (IR) spectroscopy alongside computational methods. acs.org

The experimental GED studies concluded that the predominant conformation is one where the C-O-C plane is perpendicular to the plane of the benzene ring. acs.org This finding was supported by matrix isolation IR spectroscopy performed in a neon matrix at 15 K, which indicated the presence of only a single conformer. acs.org

Quantum chemical calculations, however, present a more nuanced picture. While methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Density Functional Theory (DFT) with 6-31G* basis sets predict a single minimum for the perpendicular conformation, other calculations suggest more complex potential energy surfaces. acs.org For example, B3LYP/cc-pVTZ calculations predicted a second, very shallow minimum for a planar conformer, although it was about 0.6 kcal/mol higher in energy than the perpendicular structure. acs.org Despite these computational nuances, the experimental evidence strongly points to the perpendicular conformation being the most stable and dominant form in the gas phase. acs.org This preference for a non-planar arrangement of the trifluoromethoxy group is a critical factor in the design of molecules for specific biological applications, as it dictates the spatial presentation of the substituent.

Table 2: Conformational Analysis Methods for Trifluoromethoxybenzenes acs.org

| Method | Finding |

| Gas Electron Diffraction (GED) | The perpendicular conformation (C-O-C plane perpendicular to the benzene ring) is the dominant structure. acs.org |

| Matrix Isolation IR Spectroscopy | Shows the presence of a single conformer in a neon matrix, consistent with the GED results. acs.org |

| Quantum Chemical Calculations (HF, MP2, B3LYP) | Predict the perpendicular orientation as the lowest energy minimum. Some methods suggest a shallow secondary minimum for a planar form, but it is less stable. acs.org |

AI-Driven Reaction Prediction in Fluorination Chemistry

Instead of being programmed with explicit chemical rules, modern AI models learn the underlying principles of reactivity by analyzing vast datasets containing millions of documented reactions. researchgate.netchemcopilot.com These data-driven approaches allow the AI to identify subtle patterns and make reliable predictions even for reactions it has not previously encountered. chemcopilot.com This is particularly valuable in fluorination chemistry, where reactions can be complex and challenging to control.

This technology empowers chemists by augmenting their expertise, allowing them to focus on innovation rather than routine experimentation. researchgate.netchemcopilot.com As AI models become more sophisticated and are trained on higher-quality, more diverse datasets, their predictive power will continue to grow, further revolutionizing the design and synthesis of novel fluorinated compounds like this compound. acs.org The application of AI is a key step toward the automation and increased efficiency of chemical synthesis. chemai.io

Applications and Advanced Research Frontiers of 3 Trifluoromethoxy Fluorobenzene Derivatives

Medicinal Chemistry and Drug Discovery

The introduction of fluorine and fluorinated groups has become a cornerstone of modern medicinal chemistry, offering a means to fine-tune the biological and physicochemical properties of drug candidates. nih.govnih.gov Derivatives of 3-(trifluoromethoxy)fluorobenzene are of particular interest due to the trifluoromethoxy group's ability to enhance metabolic stability, modulate lipophilicity, and improve target binding affinity. nih.govnih.gov

Design and Synthesis of Bioactive Fluorinated Molecules

The 3-(trifluoromethoxy)phenyl scaffold is a key building block in the synthesis of a variety of bioactive molecules. For instance, this compound itself is utilized as an intermediate in the synthesis of NaV inhibitor pharmaceuticals. chemicalbook.com The trifluoromethyl group (CF3), a close relative of the trifluoromethoxy group (OCF3), is also a prevalent feature in many pharmaceuticals and advanced drug candidates. The synthesis of these molecules often involves leveraging commercially available starting materials like 3-trifluoromethylaniline or creating specific building blocks through multi-step reactions. sci-hub.se

One notable area of research is the synthesis of pyrazole (B372694) derivatives. The trifluoromethyl group is a key feature in many pharmacologically active pyrazole-based compounds. nih.gov For example, the reaction of 3′,5′-bis(trifluoromethyl)acetophenone with 4-hydrazinobenzoic acid is a key step in producing pyrazole derivatives that have shown potent activity against drug-resistant bacteria. nih.gov

Another class of bioactive molecules synthesized from fluorinated phenyl derivatives are N-Aryl-N′-methylguanidines. These compounds have been investigated as potential radioligands for PET imaging of the NMDA receptor in the brain, which is implicated in various neuropsychiatric disorders. nih.gov The synthesis of these molecules often starts from precursors like N′-(3-(trifluoromethyl)phenyl) derivatives. nih.gov

The synthesis of these complex fluorinated molecules often relies on advanced chemical reactions. For example, visible light photoredox catalysis has emerged as a powerful method for the synthesis of trifluoromethyl ethers. nih.gov This technique allows for the direct introduction of the OCF3 group into organic molecules under mild conditions.

| Molecule Class | Key Synthetic Precursor/Moiety | Therapeutic Target/Application | Reference |

|---|---|---|---|

| NaV Inhibitors | This compound | Pharmaceuticals | chemicalbook.com |

| Pyrazole Derivatives | 3,5-Bis(trifluoromethyl)phenyl | Antibacterial Agents | nih.govmdpi.com |

| N-Aryl-N′-methylguanidines | N′-(3-(Trifluoromethyl)phenyl) | PET Radioligands for NMDA Receptors | nih.gov |

| CB1 Receptor Positive Allosteric Modulators | Trifluoromethyl group as a bioisostere for a nitro group | Neuropathic Pain | acs.org |

Structure-Activity Relationship (SAR) Studies in Pharmaceutical Development

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of drug candidates. Extensive SAR investigations are typically required to determine the optimal position for fluorine substitution in a target molecule. mdpi.com The 3-(trifluoromethoxy)phenyl group has been a key focus of such studies.

In the development of PET radioligands for the NMDA receptor, SAR studies on N-aryl-N′-methylguanidines revealed important insights. It was found that a freely rotating N′-(3-(trifluoromethyl)phenyl) group was necessary for high binding affinity. nih.gov Further substitution on this phenyl ring showed that halo substituents at the 5 or 6-positions generally led to higher affinity than those at the 2 or 4-positions. nih.gov

SAR studies on pyrazole derivatives designed as antibacterial agents also highlighted the importance of the trifluoromethylphenyl moiety. The presence of lipophilic substituents on the aniline (B41778) part of the molecule was found to increase antibacterial activity. mdpi.com Specifically, para-substituted isomers were generally more potent than their meta-counterparts. mdpi.com

These studies underscore the value of the 3-(trifluoromethoxy)phenyl and related fluorinated phenyl groups in fine-tuning the pharmacological properties of drug candidates.

| Molecule Class | Key SAR Finding | Impact on Activity | Reference |

|---|---|---|---|

| N-Aryl-N′-methylguanidines | A freely rotating N′-(3-(trifluoromethyl)phenyl) group is essential. | Maintains high binding affinity to the NMDA receptor. | nih.gov |

| N-Aryl-N′-methylguanidines | Halo substitution at the 5 or 6-position of the N′-(3-(trifluoromethyl)phenyl) group. | Generally increases binding affinity. | nih.gov |

| Pyrazole Derivatives | Lipophilic substituents on the aniline moiety. | Increases antibacterial potency. | mdpi.com |

| Pyrazole Derivatives | Para-isomers of substituted anilines. | More potent than meta-isomers. | mdpi.com |

Metabolic Stability and Lipophilicity Modulation by Trifluoromethoxy Group

The trifluoromethoxy group is known to significantly influence the metabolic stability and lipophilicity of a molecule, two critical parameters in drug design. nih.govbeilstein-journals.org The high strength of the C-F bond contributes to the metabolic stability of the trifluoromethyl group, making it resistant to degradation by metabolic enzymes. nih.govresearchgate.net This increased stability can lead to a longer half-life and reduced drug dosage.

The trifluoromethoxy group is also more lipophilic than a methoxy (B1213986) group. nih.govbeilstein-journals.org This increased lipophilicity can enhance a drug's ability to cross cell membranes and reach its target. researchgate.net However, the effect of trifluorination on lipophilicity can be complex and depends on the position of the trifluoromethyl group within the molecule. For instance, trifluorination at the alpha-position of aliphatic alcohols strongly enhances lipophilicity, while at other positions, the effect can be minimal or even lead to increased hydrophilicity. nih.gov

In the context of drug design, the trifluoromethoxy group is often considered a "super-halogen" due to its electronic properties being similar to those of chlorine or fluorine. nih.govbeilstein-journals.org This allows for the modulation of a molecule's electronic properties, which can impact its binding to a biological target.

The strategic placement of a trifluoromethoxy group, often guided by SAR studies, allows medicinal chemists to optimize the pharmacokinetic profile of a drug candidate, improving its chances of becoming a successful therapeutic agent.

Agrochemical and Material Science Applications

Beyond the pharmaceutical realm, derivatives of this compound and related fluorinated compounds have found significant applications in agrochemical development and material science. researchgate.netsolvay.com

Development of Novel Agrochemicals with Fluorinated Moieties

The introduction of fluorine-containing groups is a well-established strategy in the development of modern agrochemicals. researchgate.netbohrium.com The trifluoromethyl group, in particular, is found in a significant number of herbicides, insecticides, and fungicides. sci-hub.senih.gov Many of these agrochemicals are synthesized from key intermediates such as 3-trifluoromethylaniline. sci-hub.se

For example, a number of herbicides that inhibit carotenoid biosynthesis contain a trifluoromethyl group in the meta position of an aromatic ring. sci-hub.se The insecticide triflumezopyrim (B3026458) is synthesized through a process that involves the coupling of 1-iodo-3-(trifluoromethyl)benzene with dimethyl malonate. ccspublishing.org.cn

The trifluoromethoxy group is also present in several commercial agrochemicals, although it is less common than the trifluoromethyl group. The synthesis of trifluoromethoxybenzene derivatives for agrochemical use often mirrors the synthetic pathways for trifluoromethylbenzene compounds. sci-hub.se

The development of novel agrochemicals with fluorinated moieties continues to be an active area of research, driven by the need for more effective and environmentally benign crop protection solutions.

Advanced Materials with Enhanced Properties through Fluorination

The incorporation of fluorine into materials can lead to enhanced properties such as increased hydrophobicity and thermal stability. While specific applications of this compound in this area are not extensively documented in the provided search results, the general principles of fluorination in material science suggest its potential. For example, fluorinated functional materials are emerging as important tools for achieving improved performance and stability in various applications.

Green Chemistry and Sustainable Synthesis of Fluorinated Compounds

The principles of green chemistry are increasingly being integrated into the synthesis of complex fluorinated compounds. This involves the development of new reagents and methodologies that are safer, more efficient, and have a reduced environmental impact compared to traditional synthetic routes.

The introduction of the trifluoromethoxy (-OCF₃) group, a crucial substituent in many modern pharmaceuticals and agrochemicals, has traditionally relied on harsh reagents and conditions. nih.govbeilstein-journals.org However, recent research has focused on developing milder and more environmentally friendly trifluoromethoxylation strategies. These methods aim to improve functional group tolerance and reduce the use of toxic chemicals. chemrevlett.comnih.gov

One promising green approach is the use of electrochemical methods. For instance, an electrochemical protocol for the direct O-trifluoromethylation of electron-deficient phenols has been developed. This method utilizes the Langlois reagent (CF₃SO₂Na) as a stable and inexpensive trifluoromethylating agent in an undivided cell with graphite (B72142) electrodes. chemrevlett.com This approach avoids the need for harsh oxidants and provides a more sustainable route to aryl trifluoromethyl ethers.

Another strategy involves the development of novel trifluoromethoxylation reagents that are more stable and easier to handle. (E)-O-trifluoromethyl-benzaldoximes (TFBO) have emerged as practical reagents for the nucleophilic trifluoromethoxylation of alkyl halides under mild, silver-free conditions. nih.govresearchgate.net The reagent is thermally stable and can release the trifluoromethoxy anion in the presence of a base, offering a safer alternative to traditional methods. nih.gov

Recent advancements also include catalyst- and additive-free methods. For example, N-heteroaromatic phenols can be converted to their corresponding trifluoromethyl ethers by simple heating with Togni's reagent II in nitromethane. chemrevlett.com This method's simplicity and lack of metal catalysts or additives make it an attractive green alternative.

Table 1: Comparison of Environmentally Benign Trifluoromethoxylation Strategies

| Method | Trifluoromethylating Agent | Key Advantages | Typical Substrates | Reference(s) |

| Electrochemical Synthesis | Langlois Reagent (CF₃SO₂Na) | Mild conditions, avoids harsh oxidants, inexpensive reagent. | Electron-deficient phenols | chemrevlett.com |

| Nucleophilic Trifluoromethoxylation | (E)-O-trifluoromethyl-benzaldoximes (TFBO) | Silver-free, mild conditions, thermally stable reagent. | Alkyl halides | nih.govresearchgate.net |

| Catalyst-Free Method | Togni's Reagent II | No metal catalyst or additives required, simple procedure. | N-heteroaromatic phenols | chemrevlett.com |

The formation of a carbon-fluorine (C-F) bond on an aromatic ring is a cornerstone of organofluorine chemistry. Traditional methods often employ transition metal catalysts, which can be costly and leave trace metal impurities in the final product. Consequently, there is a significant research effort dedicated to the development of transition-metal-free fluorination methodologies. nih.gov

One major avenue of research is nucleophilic aromatic substitution (SNAr) using fluoride (B91410) salts. While challenging due to the low nucleophilicity and high basicity of fluoride, recent advances have made this approach more viable. Organocatalysis has emerged as a powerful tool to enhance the reactivity of fluoride. For example, the use of organofluoro nucleophiles in asymmetric synthesis has expanded the scope of enantioselective fluorination. rsc.org

Photoredox catalysis offers another powerful metal-free approach to C-F bond formation. Visible-light-induced reactions can generate highly reactive radical intermediates under mild conditions, enabling the fluorination of a wide range of substrates. For instance, the photocatalytic trifluoromethylation of alkenes has been achieved using electrophilic trifluoromethylating reagents like Umemoto's reagent in the presence of a photoredox catalyst. beilstein-journals.org

Furthermore, methods utilizing solvated electrons generated from granulated lithium and sonication have been developed for the amination and hydrodefluorination of aryl fluorides, showcasing a novel transition-metal-free activation strategy. nih.gov These methods often operate at or near ambient temperatures and offer a more sustainable pathway for C-F bond functionalization.

Table 2: Selected Transition-Metal-Free Fluorination Reactions

| Reaction Type | Fluorinating Agent/System | Key Features | Substrate Scope | Reference(s) |

| Nucleophilic Aromatic Substitution | Organofluoro nucleophiles | Enantioselective, organocatalytic. | Various electrophiles | rsc.org |

| Photocatalytic Trifluoromethylation | Umemoto's Reagent/Photocatalyst | Mild conditions, visible light, radical mechanism. | Alkenes | beilstein-journals.org |

| Solvated Electron-Mediated Amination | Lithium/Sonication | Transition-metal-free, near ambient temperature. | Aryl fluorides | nih.gov |

| Oxidative Desulfurization-Fluorination | HF-Pyridine/DBH | Access to trifluoromethyl ethers from dithiocarbonates. | Dithiocarbonates (xanthogenates) | nih.gov |

Conclusion and Future Directions in 3 Trifluoromethoxy Fluorobenzene Research

Summary of Key Research Findings and Methodological Advancements

Direct research focusing exclusively on 3-(Trifluoromethoxy)fluorobenzene is limited; however, its synthesis and properties can be understood through the extensive research on aryl trifluoromethyl ethers. The trifluoromethoxy group is recognized for its unique combination of high lipophilicity and strong electron-withdrawing nature, making it a valuable substituent in the design of bioactive molecules and functional materials. beilstein-journals.orgmdpi.com It is often considered a "super-halogen" due to its electronic properties. nih.gov

Methodological advancements have provided several routes to synthesize aryl trifluoromethyl ethers. Classical methods often involve a two-step process starting from phenols or a chlorination/fluorination sequence beginning with substituted anisoles. nih.govbeilstein-journals.org For instance, the reaction of a corresponding phenol (B47542) with carbon tetrachloride and hydrogen fluoride (B91410) is a known method. nih.gov More recent advancements focus on direct trifluoromethoxylation, utilizing electrophilic reagents such as those derived from hypervalent iodine (e.g., Togni reagents) or radical-based approaches. mdpi.commdpi.com These newer methods aim to overcome the limitations of harsh reagents and improve functional group tolerance. chemrevlett.com

The properties of this compound are dictated by its substituents. The fluorine atom and the trifluoromethoxy group are both electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution. Computational studies on fluorinated benzene (B151609) derivatives show that fluorination decreases the aromaticity of the benzene ring through a combination of inductive and resonance effects. nih.gov While specific experimental data for the 3-isomer is not widely published, data for the related isomer, 4-(Trifluoromethoxy)fluorobenzene, provides insight into the typical physical properties of such compounds.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | (C6H4F)OCF3 | sigmaaldrich.com |

| Molecular Weight | 180.10 g/mol | sigmaaldrich.com |

| Boiling Point | 104-105 °C (at 1013 hPa) | sigmaaldrich.com |

| Density | 1.323 g/cm³ | sigmaaldrich.com |

| Flash Point | 15 °C | sigmaaldrich.com |

Emerging Trends and Challenges in Fluorinated Aromatic Chemistry

The synthesis of specifically substituted fluorinated aromatics like this compound is situated within a rapidly evolving field marked by distinct trends and persistent challenges.

Emerging Trends:

Catalytic C-H Functionalization: A major goal in modern synthesis is the direct replacement of a carbon-hydrogen bond with a functional group. researchgate.net Photocatalysis, in particular, has emerged as a powerful tool for C-H trifluoromethylation and other fluorination reactions under mild conditions. mdpi.comresearchgate.net

Electrochemical Synthesis: Electrochemical methods are gaining attention as a sustainable alternative to traditional reagents for creating fluorinated aromatics, offering high efficiency and selectivity. chemrevlett.com

New Reagent Development: The design of novel, stable, and easily handled reagents for introducing fluorine and fluorinated groups is critical. mdpi.com This includes the development of reagents for direct trifluoromethoxylation that avoid harsh conditions and are compatible with a wider range of substrates. chemrevlett.com

Key Challenges:

Regioselectivity: Controlling the position of fluorination on an aromatic ring is a significant challenge, especially in complex molecules. acs.org Synthesizing a specific isomer like this compound requires precise control to avoid the formation of other isomers.

Cost and Availability of Reagents: Many advanced fluorinating and trifluoromethoxylating agents are expensive, which can hinder their application on an industrial scale. mdpi.com The development of methods using cheaper and more abundant fluorine sources like hydrogen fluoride remains an important goal. nih.gov

Sustainable Methods: There is a growing need for more environmentally friendly fluorination processes that minimize waste and avoid the use of hazardous materials. chemrevlett.com

Future Prospects for this compound and its Derivatives in Interdisciplinary Research

While direct applications of this compound are not yet widely documented, its unique structure suggests significant potential for future interdisciplinary research, particularly in medicinal chemistry, agrochemicals, and materials science.

Medicinal Chemistry: The trifluoromethoxy group is increasingly used in drug design to enhance metabolic stability, membrane permeability, and binding affinity. mdpi.com The specific meta-substitution pattern of this compound could be explored to create novel drug candidates where this arrangement provides optimal interaction with biological targets. Its derivatives could serve as bioisosteres for other chemical groups, helping to fine-tune the pharmacokinetic properties of lead compounds. nih.gov The global market for (Trifluoromethoxy)benzene is growing, driven by its use as an intermediate in pharmaceuticals. dataintelo.com

Agrochemicals: Fluorinated compounds play a crucial role in modern agrochemicals, such as herbicides and pesticides. nih.govbeilstein-journals.org The trifluoromethoxy group, in particular, is found in several registered pesticides. beilstein-journals.org Derivatives of this compound could be synthesized and screened for new herbicidal or pesticidal activities, where the metabolic stability conferred by the -OCF3 group is highly advantageous.

Materials Science: Fluorinated aromatics are used to create advanced polymers and liquid crystals with enhanced thermal stability and specific optical properties. nih.gov The unique polarity and electronic properties imparted by the fluorine and trifluoromethoxy substituents in a meta arrangement could be harnessed to design new liquid crystals, polymers, or other functional materials with tailored characteristics.

Future research will likely focus on developing regioselective synthetic routes to access this compound and its derivatives efficiently. Subsequent investigations into their physicochemical properties will pave the way for their exploration as building blocks in these diverse and impactful fields.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing 3-(Trifluoromethoxy)fluorobenzene, and what analytical techniques validate its purity?

- Methodological Answer : A common synthesis involves bromination of 1,3-bis(fluoromethyl)benzene using N,N’-dibromo-5,5-dimethylhydantoin in strongly acidic media . Post-synthesis, purity validation employs gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy. For example, -NMR can confirm the absence of residual brominated intermediates by analyzing peaks at δ 4.5–5.0 ppm (characteristic of -CHBr groups). Mass spectrometry (MS) further corroborates molecular weight (e.g., 239.03 g/mol for 1-(Bromomethyl)-3-(trifluoromethyl)benzene) .

Q. How does the trifluoromethoxy group influence the compound’s stability under varying thermal conditions?

- Methodological Answer : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are critical. For instance, 3-(Trifluoromethoxy)benzyl alcohol exhibits a boiling point of 97–98°C at 11 mmHg, with a density of 1.337 g/mL . Stability under reflux conditions (e.g., in THF at 65°C) should be monitored via in situ Fourier-transform infrared (FTIR) spectroscopy to detect decomposition byproducts like CO or HF .

Q. What are the key spectroscopic signatures for distinguishing this compound from its positional isomers?

- Methodological Answer : -NMR is indispensable. The trifluoromethoxy (-OCF) group resonates at δ −58 to −60 ppm, distinct from trifluoromethyl (-CF) groups (δ −62 to −65 ppm). X-ray crystallography can resolve structural ambiguities, as demonstrated for crystalline derivatives like (R)-5-carbamylopyridine-3-yl-2-methyl-4-(3-(trifluoromethoxy)benzyl)piperazine-1-carboxylate .

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing the trifluoromethoxy group into aromatic systems?

- Methodological Answer : Nonlinear least-squares methods (e.g., using Gauss-Newton algorithms) minimize residuals in parameter estimation. For example, diffusion coefficients () in fluorobenzene derivatives are determined by fitting experimental data to Fick’s law models, with sensitivity coefficients (e.g., ) peaking at optimal values (~0.75) . Reaction optimization should also consider solvent polarity (e.g., THF vs. DMF) and catalysts like Rh(I) complexes .

Q. What computational strategies predict the electronic effects of the trifluoromethoxy group in directing electrophilic substitution?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) reveal that the -OCF group is a strong meta-director due to its electron-withdrawing nature. Fukui indices identify reactive sites, while Natural Bond Orbital (NBO) analysis quantifies hyperconjugative interactions. For example, the LUMO of this compound localizes on the benzene ring, favoring electrophilic attack at the meta position .

Q. How can contradictions in diffusion coefficient measurements for fluorobenzene derivatives be resolved?

- Methodological Answer : Discrepancies arise from assumptions in linear vs. nonlinear models. A hybrid approach combines finite difference solutions (for ) with statistical weighting of experimental values. For instance, Beck’s linear least-squares method may underestimate at high temperatures, whereas nonlinear methods account for as a function of or . Cross-validation using interferometry or tracer techniques (e.g., radioactive labeling) enhances reliability .

Q. What strategies mitigate steric hindrance in Diels-Alder reactions involving this compound derivatives?

- Methodological Answer : Substituent engineering (e.g., using electron-deficient dienophiles) and Lewis acid catalysis (e.g., LiClO) improve reactivity. For example, 1-(Bromomethyl)-3-(trifluoromethyl)benzene reacts with furan under LDA/THF conditions, yielding 1,4-dihydro-1,4-epoxynaphthalenes. Steric maps generated via molecular mechanics (MM2) simulations guide optimal diene-dienophile alignment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.